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Compound of Interest

Compound Name: LY2874455

Cat. No.: B612011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of LY2874455
against other prominent multi-kinase inhibitors targeting the Fibroblast Growth Factor Receptor

(FGFR) family: pazopanib, dovitinib, and nintedanib. The information presented herein is

supported by experimental data to aid researchers in making informed decisions for their drug

development and discovery programs.

Introduction to LY2874455
LY2874455 is an orally bioavailable, potent, and selective pan-FGFR inhibitor, targeting all four

members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) with high affinity.[1][2]

Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a

critical target for therapeutic intervention. Understanding the selectivity profile of an inhibitor is

paramount, as off-target effects can lead to unforeseen toxicities and impact overall efficacy.

This guide compares the kinase inhibition spectrum of LY2874455 with other multi-kinase

inhibitors that also exhibit anti-FGFR activity.

Kinase Selectivity Profile Comparison
The following table summarizes the inhibitory activity (IC50 or Kd in nM) of LY2874455 and

comparator compounds against a panel of selected kinases. Lower values indicate greater

potency. This data has been compiled from various biochemical assays, and direct comparison
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should be made with consideration of the different assay technologies employed (e.g., IC50

from enzymatic assays vs. Kd from binding assays).

Kinase Target
LY2874455
(IC50, nM)

Pazopanib
(Kd, nM)

Dovitinib
(IC50, nM)

Nintedanib
(IC50, nM)

FGFR1 2.8[1] 140[3] 8[2] 69

FGFR2 2.6[1] 210 9 (FGFR3)[2] 37

FGFR3 6.4[1] 130 9[2] 108

FGFR4 6.0[1] 3000 - -

VEGFR1 - 10 10[2] 34

VEGFR2 7.0[1] 30 13[2] 13

VEGFR3 - 47 8[2] 13

PDGFRα - - 27[2] 59

PDGFRβ - 84[3] 210[2] 65

c-Kit - 74[3] 2[2] -

FLT3 - - 1[2] -

CSF1R - - 36[2] -

Data for Pazopanib is from KINOMEscan (Kd). Data for other inhibitors are primarily from

enzymatic assays (IC50). A hyphen (-) indicates that data was not readily available in the

searched sources.

Experimental Methodologies
A precise understanding of the experimental conditions is crucial for interpreting kinase

selectivity data. Below is a detailed protocol for a representative biochemical filter-binding

assay used to determine the potency of kinase inhibitors, similar to the method employed for

generating the LY2874455 data.[1]

Radiometric Filter-Binding Kinase Assay Protocol
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This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a

generic substrate, allowing for the quantification of kinase activity and the inhibitory potential of

a compound.

I. Reagents and Materials:

Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02

mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT.

Enzyme: Purified recombinant human FGFR1, FGFR2, FGFR3, or FGFR4.

Substrate: Poly(Glu, Tyr) 4:1.

Radiolabel: [γ-³³P]ATP.

Test Compound: LY2874455 or other inhibitors, serially diluted in 100% DMSO.

Stop Solution: 3% Phosphoric acid.

Microplates: 96-well polypropylene plates.

Filter Plates: 96-well glass fiber filter plates.

Scintillation Counter: For detecting radioactivity.

II. Assay Procedure:

Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. A

typical starting concentration is 10 mM.

Reaction Mixture Preparation: For each reaction well, prepare a master mix containing

kinase buffer, the specific FGFR enzyme, and the substrate Poly(Glu, Tyr).

Compound Addition: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to

the respective wells of the 96-well reaction plate.

Enzyme Addition: Add 24 µL of the enzyme/substrate master mix to each well.
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Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to

allow the compound to interact with the enzyme.

Reaction Initiation: Initiate the kinase reaction by adding 25 µL of kinase buffer containing [γ-

³³P]ATP to each well. The final ATP concentration should be at or near the Km for each

kinase.

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60

minutes). The incubation time should be optimized to ensure the reaction is within the linear

range.

Reaction Termination and Filtration: Stop the reaction by adding 50 µL of 3% phosphoric acid

to each well. Transfer the entire volume from each well to a corresponding well of a pre-

wetted glass fiber filter plate.

Washing: Wash the filter plate three times with 1% phosphoric acid to remove

unincorporated [γ-³³P]ATP.

Drying and Detection: Dry the filter plate and add scintillant to each well. Measure the

radioactivity in each well using a scintillation counter.

III. Data Analysis:

Background Subtraction: Subtract the counts from the "no enzyme" control wells.

Percentage Inhibition Calculation: Calculate the percentage of kinase activity inhibited by the

compound at each concentration relative to the DMSO control.

IC50 Determination: Plot the percentage inhibition against the logarithm of the compound

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

FGFR Signaling Pathway
LY2874455 exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon

binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and undergoes

autophosphorylation, initiating a cascade of downstream signaling events. These pathways are

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b612011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


crucial for cell proliferation, survival, and angiogenesis. The diagram below illustrates the major

downstream signaling pathways affected by FGFR inhibition.
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Click to download full resolution via product page

Caption: FGFR signaling pathway and the inhibitory action of LY2874455.

Conclusion
LY2874455 demonstrates potent and relatively selective inhibition of the FGFR family of

receptor tyrosine kinases. In comparison to other multi-kinase inhibitors like pazopanib,

dovitinib, and nintedanib, which exhibit broader kinase inhibition profiles that include potent

activity against VEGFR and PDGFR family members, LY2874455's activity is more focused on

the FGFRs. This enhanced selectivity may offer a therapeutic advantage by minimizing off-

target toxicities. However, the broader spectrum of activity of the other inhibitors might be

beneficial in tumors where multiple signaling pathways are co-activated. The choice of inhibitor

will ultimately depend on the specific cancer type, its underlying genetic drivers, and the

desired therapeutic window. The data and protocols presented in this guide are intended to

provide a valuable resource for researchers in the field of oncology drug discovery and

development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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